2,6-二苯基吡啶 N-氧化物

描述

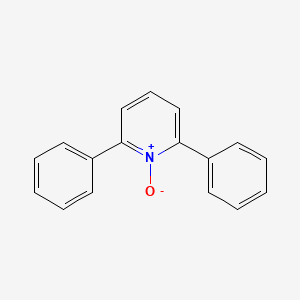

2,6-Diphenylpyridine N-oxide is a chemical compound used as a tridentate [C∧N∧C] dianionic ligand in organogold (III) chemistry . It readily adds an electron from alkali metals in THF to give a radical anion which is a powerful reducing agent .

Synthesis Analysis

The synthesis of 2,6-diphenylpyridine derivatives involves the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C . Another method involves the catalyst-free oxidation of various pyridine derivatives and tertiary amines to their corresponding N-oxides with 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane .Molecular Structure Analysis

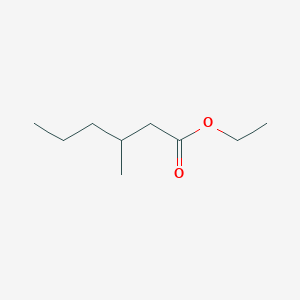

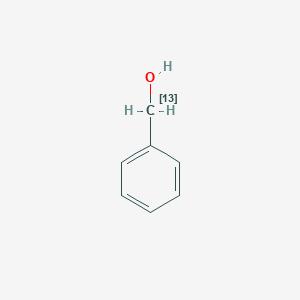

The molecular formula of 2,6-Diphenylpyridine N-oxide is C17H13NO . The structure of pyridine N-oxide derivatives can be influenced by the nature of the substituent on the pyridine ring . Electron density distribution analysis shows that the bonding σ(N → O) natural bond orbital (NBO) in PyO can be described in terms of two directed valence natural hybrid orbitals (NHO) h(N) = sp 2.26 and h(O) = sp 3.4 on atoms N and O, respectively, with corresponding polarization coefficients .Chemical Reactions Analysis

2,6-Diphenylpyridine derivatives have been used as fluorescent sensors for monitoring free-radical photopolymerization progress . They have also been used as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Diphenylpyridine are as follows: Density: 1.1±0.1 g/cm 3, Boiling Point: 397.0±0.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.8 mmHg at 25°C, Enthalpy of Vaporization: 62.2±3.0 kJ/mol, Flash Point: 166.4±12.0 °C, Index of Refraction: 1.606, Molar Refractivity: 73.5±0.3 cm 3 .科学研究应用

2,6-二苯基吡啶 N-氧化物:科学研究应用的全面分析

环金属化金 (III) 配合物: 2,6-二苯基吡啶 N-氧化物可用作三齿 C∧N∧C 配体,用于合成单核和双核环金属化金 (III) 配合物。 这些配合物由于其独特的结构和电子性质,在催化和材料科学领域具有潜在的应用 .

用于光聚合监测的荧光传感器: 该化合物可用作荧光传感器,以监测自由基光聚合的进程。 此应用在聚合物化学中至关重要,因为需要对聚合过程进行精确控制 .

3. 用于超酸生成效率的光谱传感器 2,6-二苯基吡啶 N-氧化物衍生物也可作为光谱传感器,用于确定阳离子光引发剂在阳离子光聚合过程中超酸生成的效率 .

作用机制

Biochemical Pathways

2,6-DPN is employed as a “turn-on” fluorescent chemosensor, particularly for sensing Ag+ ions in aqueous media. This compound exhibits high selectivity and a significant fluorescent response, which is critical for detecting Ag+ in mammalian cells. Furthermore, derivatives of 2,6-diphenylpyridine serve as fluorescent sensors in photopolymerization processes and can determine the efficiencies of superacid generation by cationic photoinitiators .

Result of Action

The molecular and cellular effects of 2,6-DPN’s action are primarily observed in its role as a fluorescent sensor. Compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer, which enables the monitoring of the polymerization progress using the fluorescence intensity ratio measured at two different wavelengths as the progress indicator .

Action Environment

The position of the fluorescence spectrum of 2,6-diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment . Hence, it is recommended to use these compounds with different indicators of the progress of the photopolymerization process based on normalized intensity of fluorescence (I max /I 0 ) . This suggests that environmental factors may have minimal influence on the compound’s action, efficacy, and stability.

安全和危害

未来方向

The dual application of selected 2,6-diphenylpyridine derivatives is proposed: (a) as fluorescent sensors for monitoring the free-radical photopolymerization progress, and (b) as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .

属性

IUPAC Name |

1-oxido-2,6-diphenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLQGULBXCFSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508149 | |

| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78500-88-6 | |

| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)

![5-Chlorobenzo[c]isothiazole](/img/structure/B1626258.png)